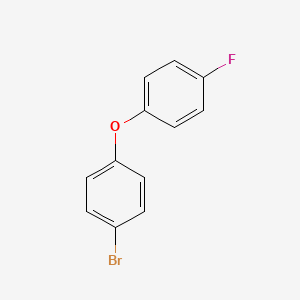

1-溴-4-(4-氟苯氧基)苯

描述

1-Bromo-4-(4-fluorophenoxy)benzene is a compound that is not directly discussed in the provided papers. However, related brominated and fluorinated benzene derivatives are mentioned, which can provide insights into the chemical behavior and potential applications of the compound . For instance, brominated flame retardants and fluorinated synthons for radiopharmaceuticals are areas of active research .

Synthesis Analysis

The synthesis of related brominated benzene compounds often involves halogenation reactions, as seen in the preparation of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is used as a precursor for graphene nanoribbons . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene is synthesized from 1,3-bis(fluoromethyl)benzene, indicating that bromination is a common step in the synthesis of such compounds . The synthesis of 1-Bromo-4-(4-fluorophenoxy)benzene would likely follow similar bromination strategies, with the additional step of introducing the fluorophenoxy group.

Molecular Structure Analysis

Density functional theory (DFT) calculations are often used to predict the molecular structure and properties of brominated benzene derivatives, as demonstrated in the study of 1-bromo-4-(3,7-dimethyloctyl)benzene . X-ray crystallography is another powerful tool for determining the structure of brominated benzenes, providing detailed insights into molecular interactions such as C–H···Br, C–Br···Br, and C–Br···π . These techniques would be applicable to analyze the molecular structure of 1-Bromo-4-(4-fluorophenoxy)benzene.

Chemical Reactions Analysis

Brominated benzene derivatives participate in various chemical reactions, including nucleophilic substitution, which is used to synthesize fluorinated analogs . The presence of a bromine atom in the molecule suggests that 1-Bromo-4-(4-fluorophenoxy)benzene could undergo similar reactions, potentially serving as an intermediate for further functionalization or as a precursor for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and other substituents. For example, 1-Bromo-4-(2,2-diphenylvinyl)benzene exhibits aggregation-induced emission (AIE) properties, which are significant for optoelectronic applications . The introduction of a fluorophenoxy group in 1-Bromo-4-(4-fluorophenoxy)benzene would likely affect its physical properties, such as solubility and boiling point, as well as its chemical reactivity and photophysical behavior.

科学研究应用

Synthesis and Labeling in Radiopharmaceuticals

Radiosynthesis Applications

1-Bromo-4-(4-fluorophenoxy)benzene and its derivatives have been utilized in the synthesis of radiopharmaceuticals. For instance, 1-[18F]Fluoromethyl-4-methyl-benzene was prepared from its bromo analogue, showcasing the use of these compounds in developing new bifunctional labeling agents (Namolingam et al., 2001).

Precursor for Radiosynthesis

Bis(4-benzyloxyphenyl)iodonium salts, derived from similar bromophenol compounds, have proven effective as labeling precursors in the radiosynthesis of 4-[18F]fluorophenol, a critical intermediate for constructing complex molecules with a 4-[18F]fluorophenoxy moiety (Helfer et al., 2013).

Chemical Synthesis and Characterization

Synthesis of Complex Molecules

The compound and its related derivatives are used in synthesizing complex molecules. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene has been synthesized through nucleophilic reactions, demonstrating the versatility of bromophenols in chemical synthesis (Liang Zuo-qi, 2015).

Dielectric Studies

Studies involving dielectric relaxation and dipole moment have utilized halogenated phenols like 4-fluorophenol, providing insights into intermolecular interactions in various solute-solvent systems. This highlights the role of such compounds in understanding molecular behaviors (Basha et al., 2022).

Biological and Medicinal Research

PTP1B Inhibitors Synthesis

Bromophenols, similar to the compound , have been synthesized and evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, showcasing their potential in biological and medicinal applications (Guo et al., 2011).

Synthesis of Antibacterial Compounds

Research into (prop-2-ynyloxy) benzene derivatives, which include bromophenols, has demonstrated their potential in creating compounds with antibacterial and antiurease activities, underscoring the biomedical significance of these compounds (Batool et al., 2014).

安全和危害

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

IUPAC Name |

1-bromo-4-(4-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrFO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOAGSVWMAMCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203627 | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(4-fluorophenoxy)benzene | |

CAS RN |

55102-99-3 | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-4-(4-fluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Amino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1274072.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)

![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)